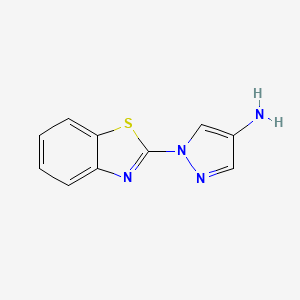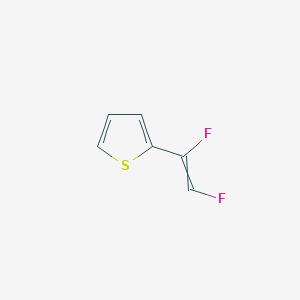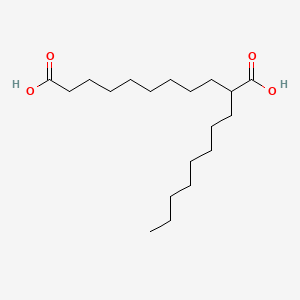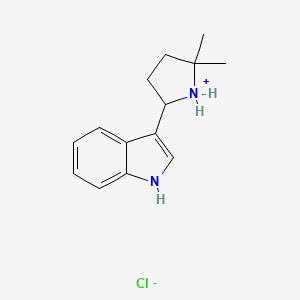
3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs, playing a crucial role in cell biology
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with a ketone under acidic conditions to form the indole core . The resulting indole can then be alkylated using appropriate alkyl halides to introduce the 5,5-dimethyl-2-pyrrolidinyl group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Fischer indole synthesis and subsequent alkylation steps to ensure high yield and purity. The use of microwave irradiation can significantly reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Oxindoles
Reduction: Indoline derivatives
Substitution: Various substituted indoles depending on the electrophile used.
科学研究应用
3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用机制
The mechanism of action of 3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving neurotransmitter receptors, enzymes involved in inflammation, or other cellular targets .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin, involved in neurotransmission.
Uniqueness
3-(5,5-Dimethyl-2-pyrrolidinyl)indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5,5-dimethyl-2-pyrrolidinyl group enhances its ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
19134-08-8 |
|---|---|
分子式 |
C14H19ClN2 |
分子量 |
250.77 g/mol |
IUPAC 名称 |
3-(5,5-dimethylpyrrolidin-1-ium-2-yl)-1H-indole;chloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-14(2)8-7-13(16-14)11-9-15-12-6-4-3-5-10(11)12;/h3-6,9,13,15-16H,7-8H2,1-2H3;1H |
InChI 键 |
WIWGOIWXMIGNHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC([NH2+]1)C2=CNC3=CC=CC=C32)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


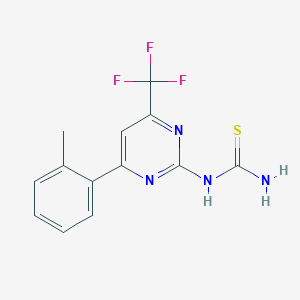
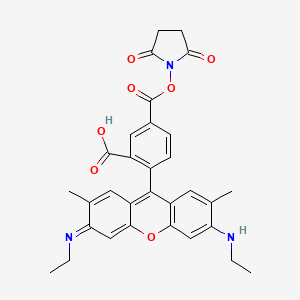

![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)
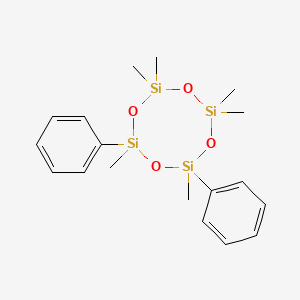

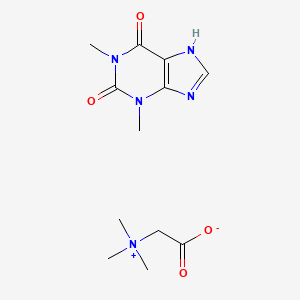
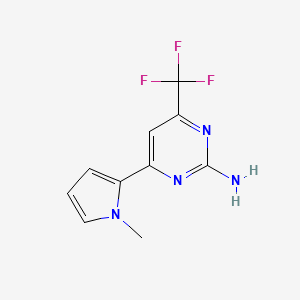

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)
